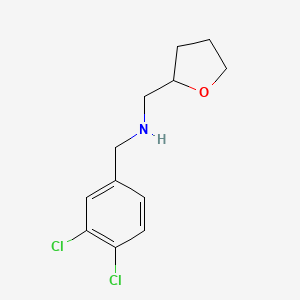
1-(3,4-dichlorophenyl)-N-(tetrahydrofuran-2-ylmethyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-Dichlorobenzyl)-1-(tetrahydrofuran-2-yl)methanamine is an organic compound that features a dichlorobenzyl group attached to a methanamine moiety, which is further connected to a tetrahydrofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dichlorobenzyl)-1-(tetrahydrofuran-2-yl)methanamine typically involves the following steps:
Formation of the Dichlorobenzyl Intermediate: The starting material, 3,4-dichlorobenzyl chloride, is reacted with an amine to form the dichlorobenzyl intermediate.
Attachment of the Tetrahydrofuran Ring: The intermediate is then reacted with a tetrahydrofuran derivative under specific conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of N-(3,4-Dichlorobenzyl)-1-(tetrahydrofuran-2-yl)methanamine may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. Catalysts and solvents may also be used to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
N-(3,4-Dichlorobenzyl)-1-(tetrahydrofuran-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dichlorobenzyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
N-(3,4-Dichlorobenzyl)-1-(tetrahydrofuran-2-yl)methanamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including antimicrobial and anticancer activities.
Materials Science: It is investigated for its potential use in the development of novel materials with unique properties.
Biological Research: The compound is used in various biological assays to study its effects on cellular processes.
Mecanismo De Acción
The mechanism of action of N-(3,4-Dichlorobenzyl)-1-(tetrahydrofuran-2-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
N-(3,4-Dichlorobenzyl)-1-(tetrahydrofuran-2-yl)methanamine: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of N-(3,4-Dichlorobenzyl)-1-(tetrahydrofuran-2-yl)methanamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H15Cl2NO |
|---|---|
Peso molecular |
260.16 g/mol |
Nombre IUPAC |
N-[(3,4-dichlorophenyl)methyl]-1-(oxolan-2-yl)methanamine |
InChI |
InChI=1S/C12H15Cl2NO/c13-11-4-3-9(6-12(11)14)7-15-8-10-2-1-5-16-10/h3-4,6,10,15H,1-2,5,7-8H2 |
Clave InChI |
DGBYCDGLPOVSMD-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)CNCC2=CC(=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


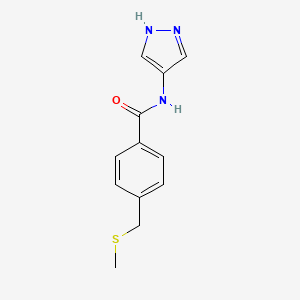
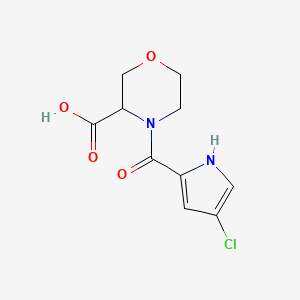
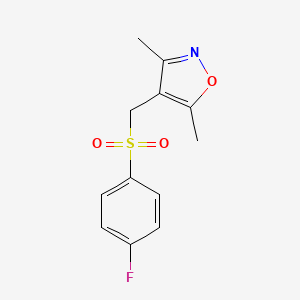
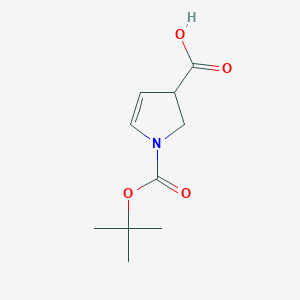
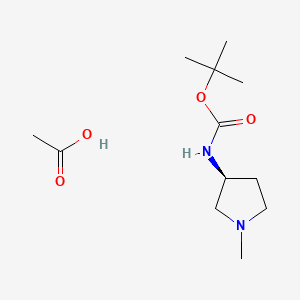
![tert-butyl 4,9-diazatricyclo[6.3.0.01,5]undecane-4-carboxylate](/img/structure/B14907441.png)

![6,8-Dioxabicyclo[3.2.1]octan-4-amine](/img/structure/B14907454.png)

![n-Isopropyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14907469.png)

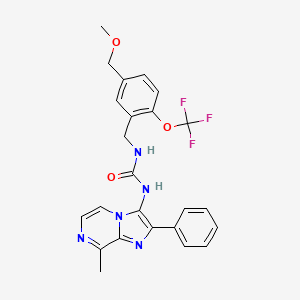
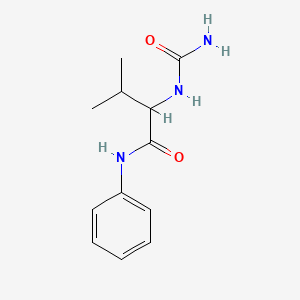
![(S)-6-Ethyl-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B14907506.png)
